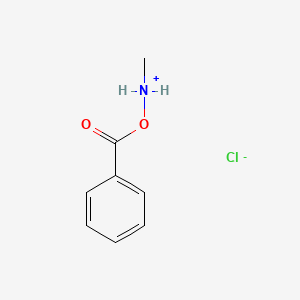
Cobalt(II) cyanide dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) cyanide dihydrate is an inorganic compound with the chemical formula Co(CN)₂·2H₂O. It is a coordination polymer that has attracted attention in the fields of inorganic synthesis and homogeneous catalysis. The compound typically appears as a reddish-brown powder and is known for its hygroscopic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt(II) cyanide dihydrate can be synthesized by adding two equivalents of potassium cyanide to a cobalt salt solution, such as cobalt(II) chloride hexahydrate. The reaction proceeds as follows: [ \text{CoCl}_2 \cdot 6\text{H}_2\text{O} + 2\text{KCN} \rightarrow \text{Co(CN)}_2 + 2\text{KCl} + 6\text{H}_2\text{O} ] The resulting product is a reddish-brown precipitate of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Cobalt(II) cyanide dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) compounds.
Reduction: It can be reduced to cobalt metal under specific conditions.
Substitution: Cyanide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines under controlled conditions.
Major Products:
Oxidation: Cobalt(III) cyanide complexes.
Reduction: Cobalt metal.
Substitution: Various cobalt coordination complexes.
Scientific Research Applications
Cobalt(II) cyanide dihydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dicobalt octacarbonyl and other cobalt complexes.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of catalysts for chemical reactions and in the manufacturing of specialized materials
Mechanism of Action
The mechanism of action of cobalt(II) cyanide dihydrate involves its ability to form coordination complexes with various ligands. The cyanide ligands can interact with metal centers, facilitating catalytic processes. The compound’s molecular targets include metal ions and organic molecules, and it participates in pathways involving electron transfer and coordination chemistry .
Comparison with Similar Compounds
Zinc cyanide: Zn(CN)₂
Calcium cyanide: Ca(CN)₂
Magnesium cyanide: Mg(CN)₂
Comparison: Cobalt(II) cyanide dihydrate is unique due to its specific coordination geometry and ability to form stable complexes with a variety of ligands. Unlike zinc cyanide and calcium cyanide, this compound exhibits distinct catalytic properties and is more commonly used in homogeneous catalysis and inorganic synthesis .
Properties
Molecular Formula |
C2H4CoN2O2 |
|---|---|
Molecular Weight |
147.00 g/mol |
IUPAC Name |
cobalt(2+);dicyanide;dihydrate |
InChI |
InChI=1S/2CN.Co.2H2O/c2*1-2;;;/h;;;2*1H2/q2*-1;+2;; |
InChI Key |
UECCBWFRUWBPPG-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.O.O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


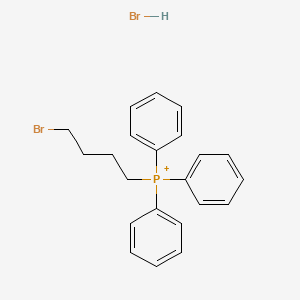
![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)
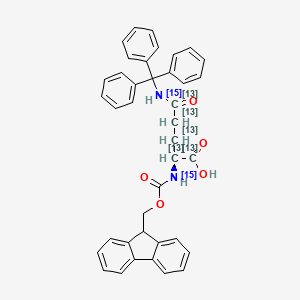

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
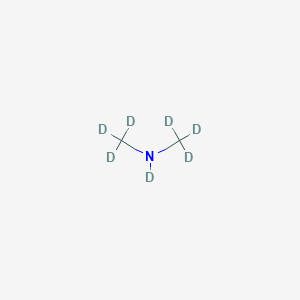
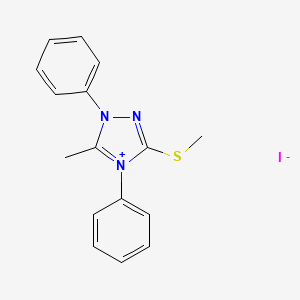

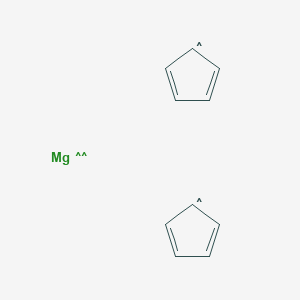

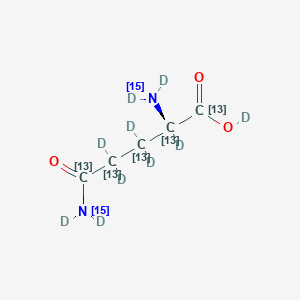
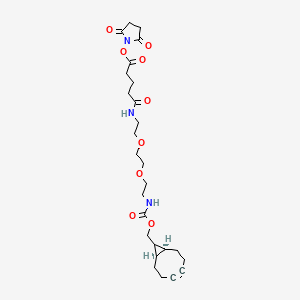
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
